Enantiomeric Purity and Identity: (R)-3-(tert-butyl)morpholine vs. Racemic Mixture and (S)-Enantiomer
(R)-3-(tert-butyl)morpholine is supplied with defined stereochemistry (single enantiomer, (3R)-configuration) and high chemical purity (≥95%), distinguishing it from racemic 3-(tert-butyl)morpholine and the (S)-enantiomer . The specific optical rotation is not reported in available vendor data, but the compound is characterized by its unambiguous SMILES notation (CC([C@H]1NCCOC1)(C)C) and InChIKey (YGBCOMFKPPSDAN-ZETCQYMHSA-N), confirming the (R)-configuration [1]. In contrast, the racemic mixture lacks stereochemical definition, and the (S)-enantiomer possesses the opposite configuration, rendering them unsuitable for stereospecific applications . This stereochemical definition is critical for asymmetric synthesis, where the use of a racemic mixture would result in the formation of diastereomeric products or require additional resolution steps.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | (R)-enantiomer, ≥95% chemical purity, defined (3R)-configuration |
| Comparator Or Baseline | Racemic 3-(tert-butyl)morpholine; (S)-3-(tert-butyl)morpholine |
| Quantified Difference | Single enantiomer vs. racemic mixture (1:1 enantiomeric ratio) or opposite enantiomer |
| Conditions | Structural confirmation via SMILES and InChIKey |
Why This Matters
Procurement of the correct enantiomer ensures reproducibility in asymmetric syntheses and avoids the need for costly chiral resolution.
- [1] ChemSrc. (2018). (R)-3-(tert-butyl)morpholine - CAS 1286768-66-8. Retrieved from https://m.chemsrc.com/mip/cas/1286768-66-8_697798.html View Source
